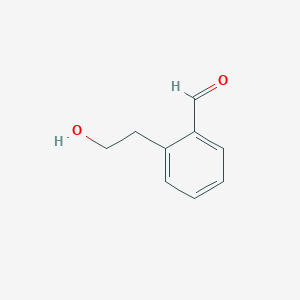

2-(2-Hydroxyethyl)benzaldehyde

描述

2-(2-Hydroxyethyl)benzaldehyde (CAS 75802-18-5) is a substituted benzaldehyde featuring a hydroxyethyl (-CH₂CH₂OH) group at the 2-position of the aromatic ring. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol . This compound is primarily used as a synthetic intermediate, enabling further derivatization for applications in pharmaceuticals, materials science, or organic synthesis. The hydroxyethyl group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized benzaldehydes.

属性

IUPAC Name |

2-(2-hydroxyethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAQCTYLLMRFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

2-(2-Hydroxyethyl)benzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is employed in the production of fragrances, flavors, and polymers.

作用机制

The mechanism by which 2-(2-Hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing metabolic pathways. In drug design, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.

相似化合物的比较

Comparison with Similar Benzaldehyde Derivatives

Structural and Functional Group Variations

The biological, chemical, and physical properties of benzaldehydes are heavily influenced by substituent type and position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Market and Industrial Relevance

- 2-(Diphenylphosphino)benzaldehyde: Market reports highlight its use in catalysis, with regional trade data spanning North America, Europe, and Asia-Pacific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。